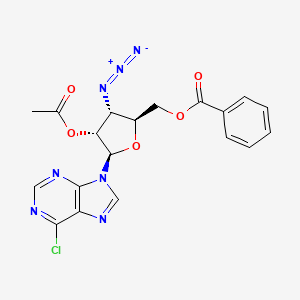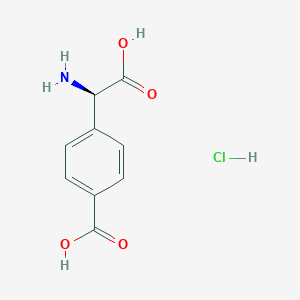
((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine is a synthetic compound that belongs to the class of purine analogs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety, which is then functionalized with azido, acetyl, and benzoyl groups.
Purine Base Attachment: The functionalized ribofuranosyl moiety is then coupled with a chlorinated purine base under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the coupling reaction.
Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained with high purity.
Industrial Production Methods
Industrial production of such compounds may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amine, potentially altering the biological activity of the compound.
Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles, leading to a variety of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used but generally include various substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Medicine: Potential antiviral or anticancer agent due to its ability to interfere with DNA/RNA synthesis.
Industry: Used in the development of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The compound exerts its effects primarily through interactions with nucleic acids. The azido group can be involved in click chemistry reactions, while the purine base can mimic natural nucleotides, leading to incorporation into DNA or RNA and subsequent disruption of nucleic acid metabolism. This can result in the inhibition of viral replication or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-9-(2-deoxy-beta-D-ribofuranosyl)-9H-purine: Lacks the azido, acetyl, and benzoyl groups, leading to different biological activity.
9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine: Lacks the chlorine atom, which may affect its reactivity and interactions with biological targets.
Uniqueness
The presence of the azido, acetyl, and benzoyl groups in 6-Chloro-9-(2-O-acetyl-5-O-benzoyl-3-azido-3-deoxy-beta-D-ribofuranosyl)-9H-purine makes it unique in terms of its chemical reactivity and potential biological applications. These functional groups can enhance its ability to interact with biological molecules and may provide opportunities for further chemical modifications.
Propriétés
Formule moléculaire |
C19H16ClN7O5 |
|---|---|
Poids moléculaire |
457.8 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-4-acetyloxy-3-azido-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H16ClN7O5/c1-10(28)31-15-13(25-26-21)12(7-30-19(29)11-5-3-2-4-6-11)32-18(15)27-9-24-14-16(20)22-8-23-17(14)27/h2-6,8-9,12-13,15,18H,7H2,1H3/t12-,13-,15-,18-/m1/s1 |
Clé InChI |
ZDNMMMGBJAJPOE-HOPMXRPOSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)N=[N+]=[N-] |
SMILES canonique |
CC(=O)OC1C(C(OC1N2C=NC3=C2N=CN=C3Cl)COC(=O)C4=CC=CC=C4)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B14035917.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14035919.png)


![Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B14035928.png)
![(R)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14035938.png)
![Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride](/img/structure/B14035944.png)





